Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound characterized by its unique structure that incorporates both a benzothiophene moiety and a cyclohexylphenoxy group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications. The molecular formula of this compound is , and it possesses a molecular weight of approximately 441.59 g/mol .
The chemical reactivity of Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be attributed to functional groups present in its structure. Key reactions may include:
These reactions are significant for the synthesis of derivatives that may enhance biological activity or improve pharmacokinetic properties.
Preliminary studies have indicated that compounds similar to Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit various biological activities including analgesic and anti-inflammatory effects. For instance, derivatives of related benzothiophene compounds have shown promising results in pain relief models in animal studies . The specific biological activities of this compound warrant further investigation through in vitro and in vivo assays to elucidate its pharmacological profile.
The synthesis of Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves several steps:
Each step must be optimized for yield and purity to ensure the final product's efficacy for biological testing.
Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate holds potential applications in:
Interaction studies are crucial for understanding how Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate interacts with biological targets. This includes:
These studies will provide insights into the therapeutic potential and safety profile of the compound.
Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shares structural similarities with several other compounds. Below are a few examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Benzothiophene core | Lacks phenoxy substituent |
| Isopropyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydrobenzothiophene | Contains iodine substituent | Different halogen substituent affects reactivity |
| Ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene | Cyclopenta structure | Variation in ring structure alters properties |
These comparisons highlight the uniqueness of Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate due to its specific functional groups and structural configuration that may confer distinct biological activities not found in its analogs.
The compound is classified as a benzothiophene derivative, featuring a tetrahydrobenzo[b]thiophene core substituted at positions 2 and 3. The systematic IUPAC name, ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reflects its structural components:
Its molecular formula is C25H31NO4S, with a molecular weight of 441.59 g/mol. The SMILES notation (O=C(C1=C(NC(OCC)=O)SC(C2=CC=C(C3CCCCC3)C=C2)=C1C)OCC) and InChIKey (BUHXKMKJOIWRPS-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features.
| Property | Value |
|---|---|
| Molecular Formula | C25H31NO4S |
| Molecular Weight | 441.59 g/mol |
| SMILES | O=C(C1=C(NC(OCC)=O)SC(C2=CC=C(C3CCCCC3)C=C2)=C1C)OCC |
| InChIKey | BUHXKMKJOIWRPS-UHFFFAOYSA-N |
| Boiling Point | Not reported |
| Storage Conditions | 2–8°C in a sealed, dark container |
Benzothiophene scaffolds have been pivotal in drug discovery since the mid-20th century, with early applications in dyes and antipsychotics. The incorporation of tetrahydrobenzo[b]thiophene motifs, as seen in this compound, emerged more recently to enhance metabolic stability and bioavailability. For instance, raloxifene (a benzothiophene-based selective estrogen receptor modulator) validated the therapeutic potential of this scaffold. The addition of a 4-cyclohexylphenoxy group in the current compound represents a strategic modification to optimize receptor binding and pharmacokinetic properties.
This compound exemplifies the convergence of structure-activity relationship (SAR) optimization and fragment-based drug design. Its acylamido and phenoxy substituents are hypothesized to engage in hydrogen bonding and hydrophobic interactions with biological targets, such as cyclooxygenase (COX) enzymes or G-protein-coupled receptors. Preliminary studies on analogous benzothiophenes have demonstrated analgesic and anti-inflammatory activities in murine models, suggesting potential applications in pain management.